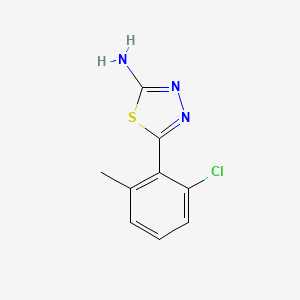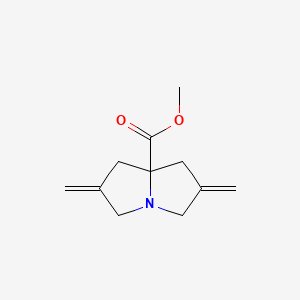
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its unique structure, which includes a pyrrolizine ring system with methylene groups at positions 2 and 6, and a methyl ester group at position 7a .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate typically involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates . Azomethine ylides are generated in situ from the reaction of amino acids such as proline or sarcosine with carbonyl compounds like ninhydrin . The reaction is carried out in alcohols, and the resulting product is a dihydro-1H-pyrrolizine derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketorolac: A pyrrolizine derivative with anti-inflammatory properties.
Licofelone: Another pyrrolizine derivative with dual cyclooxygenase and lipoxygenase inhibitory activities.
Uniqueness
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its specific structural features, such as the methylene groups at positions 2 and 6 and the methyl ester group at position 7a . These features contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-11(10(13)14-3)5-9(2)7-12(11)6-8/h1-2,4-7H2,3H3 |
InChI-Schlüssel |
QKFWFBAAQYDOFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(=C)CN1CC(=C)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


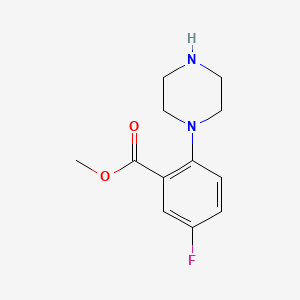
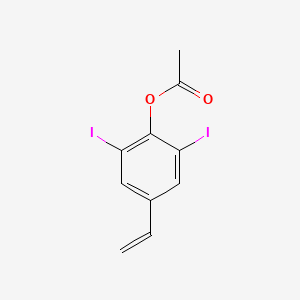

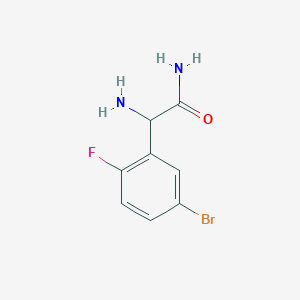

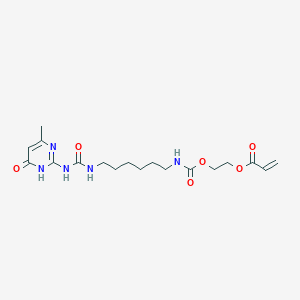
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
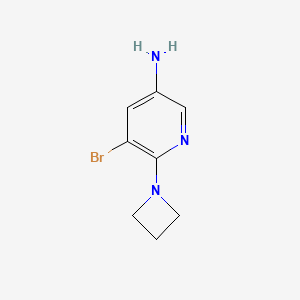
![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)
![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)
